TCO-NHS ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

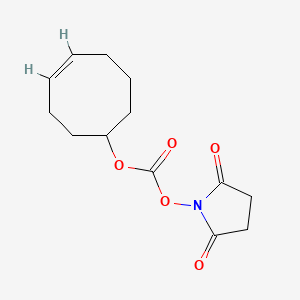

[(4Z)-cyclooct-4-en-1-yl] (2,5-dioxopyrrolidin-1-yl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h1-2,10H,3-9H2/b2-1- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGQJOKGFAIFAQ-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\CCC(C1)OC(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to TCO-NHS Ester Chemistry for Bioconjugation

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the reaction between trans-cyclooctene (B1233481) (TCO) N-hydroxysuccinimide (NHS) esters and primary amines. This reaction is a critical first step in a powerful, two-stage bioconjugation strategy that leverages bioorthogonal "click chemistry." Herein, we detail the core reaction mechanism, critical parameters, quantitative data, and standardized protocols to enable robust and efficient modification of biomolecules.

Introduction: The Power of a Two-Step Approach

In the landscape of bioconjugation, precision and control are paramount. The TCO-NHS ester linkage strategy offers a robust method for covalently attaching a TCO moiety to a biomolecule, such as a protein or antibody.[1][2] This initial step utilizes the well-established and efficient chemistry of NHS esters, which readily react with primary amines (e.g., the side chains of lysine (B10760008) residues) to form stable amide bonds.[1][3][4]

Once the biomolecule is "activated" with the TCO group, it can undergo a second, highly specific and rapid reaction with a tetrazine-functionalized molecule.[1][3][5] This subsequent reaction, an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is a form of "click chemistry" prized for its exceptional speed and bioorthogonality—meaning it proceeds in complex biological systems without interfering with native processes.[3][5][6] This dual-reactivity enables the precise construction of complex bioconjugates like antibody-drug conjugates (ADCs), imaging agents, and other advanced therapeutics.[2]

The Core Reaction Mechanism

The conjugation of a this compound to a biomolecule containing primary amines is a nucleophilic acyl substitution.[2][3] The process can be broken down into the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a primary amine (-NH₂) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.[2][3] For this to occur efficiently, the amine must be deprotonated, a condition favored by slightly alkaline pH.[3][7]

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.[3]

-

Collapse and Amide Bond Formation: The intermediate collapses, leading to the formation of a highly stable covalent amide bond between the TCO linker and the biomolecule. The N-hydroxysuccinimide (NHS) group is released as a leaving group.[2][3][8]

Key Reaction Parameters and Quantitative Data

The success of the conjugation is highly dependent on optimizing several key parameters. The primary competing reaction is the hydrolysis of the NHS ester in an aqueous environment, which renders the reagent inactive.[8][9][10][11] Therefore, conditions must be chosen to favor the amine reaction over hydrolysis.

3.1. pH The reaction is strongly pH-dependent.[7] A slightly alkaline pH is required to ensure that the primary amines are deprotonated and thus sufficiently nucleophilic. However, as pH increases, the rate of NHS ester hydrolysis also increases significantly.[4][9][11]

3.2. Stoichiometry and Concentration A molar excess of the this compound reagent is typically used to drive the reaction to completion.[5][12] Using concentrated solutions of the target biomolecule can also improve efficiency by favoring the bimolecular reaction with the amine over the unimolecular hydrolysis of the NHS ester.[10][13]

3.3. Temperature and Time The reaction is commonly performed at room temperature (20-25°C) or at 4°C.[14] Lower temperatures can be used for sensitive biomolecules, though this may require longer incubation times to achieve the desired degree of labeling.[10][14]

The following tables summarize the key quantitative parameters for the reaction.

Table 1: Optimal Reaction Conditions

| Parameter | Recommended Range | Rationale & Notes |

|---|---|---|

| pH | 7.2 - 8.5[4][5] | Optimal balance between amine reactivity (favored at higher pH) and NHS ester stability (favored at lower pH). The optimal pH is often cited as 8.3-8.5.[7][12] |

| Molar Excess of this compound | 10- to 50-fold[10][12] | The ideal ratio is protein-dependent and should be optimized empirically to achieve the desired degree of labeling (DOL).[1][5] |

| Reaction Temperature | 4°C to Room Temperature (25°C)[14][15] | Room temperature reactions are faster (30-60 min). Reactions on ice or at 4°C are slower (2+ hours) but may be better for sensitive proteins.[5][10] |

| Reaction Time | 30 - 120 minutes[5][12] | Typically sufficient at room temperature. May be extended for reactions at lower pH or temperature.[12][16] |

| Solvent for Stock Solution | Anhydrous DMSO or DMF[5][10][12] | TCO-NHS esters are sensitive to moisture and should be dissolved in a dry, water-miscible organic solvent immediately before use.[5][14] |

Table 2: NHS Ester Hydrolysis Half-Life

| pH | Temperature | Half-life of NHS Ester | Reference |

|---|---|---|---|

| 7.0 | 0°C | 4 - 5 hours | [4][11] |

| 8.6 | 4°C | 10 minutes |[4][9][11] |

Standard Experimental Protocol

This section provides a generalized, detailed methodology for labeling a protein with a this compound.

4.1. Materials

-

Protein of interest (1-5 mg/mL)

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, or bicarbonate buffer, pH 7.2-8.5)[5][12]

-

This compound reagent

-

Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)[5][10]

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[12]

-

Purification equipment (e.g., desalting spin columns or dialysis cassettes)[1][12]

4.2. Procedure

-

Protein Preparation: Ensure the protein is in an appropriate amine-free buffer. If the stock buffer contains primary amines (like Tris or glycine), perform a buffer exchange into the reaction buffer.[5][12] The final protein concentration should ideally be 1-5 mg/mL.[10][12]

-

Reagent Preparation: Immediately before starting the reaction, allow the vial of this compound to warm to room temperature to prevent moisture condensation.[5][14] Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.[5][12]

-

Labeling Reaction: Add the calculated molar excess (e.g., 10- to 20-fold) of the this compound stock solution to the protein solution.[5][12] Gently mix. Ensure the final concentration of the organic solvent is low (typically <10%) to prevent protein denaturation.[5]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2+ hours at 4°C.[5] Protect the reaction from light if the TCO moiety is light-sensitive.[1]

-

Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM.[12][13] This will consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[1][12]

-

Purification: Remove excess, unreacted TCO reagent and the NHS byproduct. This is most commonly achieved using size-exclusion chromatography, such as a desalting spin column, or through dialysis.[1][12][13]

-

Storage: The purified TCO-labeled protein can be stored at 4°C for short-term use or at -20°C for long-term storage.[12]

Conclusion

The reaction between TCO-NHS esters and primary amines is a foundational technique for modern bioconjugation. By carefully controlling pH, stoichiometry, and other reaction conditions, researchers can efficiently and specifically install the TCO handle onto biomolecules. This prepares the molecule for highly rapid and selective bioorthogonal ligation with a tetrazine partner, enabling the creation of precisely defined therapeutic and diagnostic agents. Understanding the principles and protocols outlined in this guide is essential for professionals seeking to leverage this powerful chemical biology tool.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. escholarship.org [escholarship.org]

- 9. escholarship.org [escholarship.org]

- 10. benchchem.com [benchchem.com]

- 11. help.lumiprobe.com [help.lumiprobe.com]

- 12. benchchem.com [benchchem.com]

- 13. interchim.fr [interchim.fr]

- 14. benchchem.com [benchchem.com]

- 15. neb.com [neb.com]

- 16. benchchem.com [benchchem.com]

The Core Principle of TCO-Tetrazine Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of bioconjugation has been revolutionized by the advent of click chemistry, and at the forefront of this innovation lies the TCO-tetrazine ligation. This powerful bioorthogonal reaction, predicated on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, offers an unparalleled combination of speed, specificity, and biocompatibility, making it an indispensable tool in drug development, molecular imaging, and a host of other biological applications.[1][2][3]

This technical guide delves into the core principles of TCO-tetrazine click chemistry, providing a comprehensive overview of its mechanism, quantitative kinetic data, and detailed experimental protocols to empower researchers in their scientific endeavors.

The Reaction Mechanism: A Symphony of Speed and Selectivity

The TCO-tetrazine click chemistry is a [4+2] cycloaddition reaction between a trans-cyclooctene (B1233481) (TCO), the dienophile, and a 1,2,4,5-tetrazine, the diene.[4][5] Unlike conventional Diels-Alder reactions, the IEDDA mechanism is governed by the interaction between the highest occupied molecular orbital (HOMO) of the electron-rich TCO and the lowest unoccupied molecular orbital (LUMO) of the electron-deficient tetrazine.[4]

This initial cycloaddition is followed by a rapid retro-Diels-Alder reaction, which irreversibly eliminates a molecule of nitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product.[1][5] The entire process is catalyst-free, proceeding efficiently under physiological conditions, a critical advantage for in vivo and live-cell applications.[2][3]

TCO [label="trans-Cyclooctene (TCO)\n(Electron-rich dienophile)"]; Tetrazine [label="1,2,4,5-Tetrazine\n(Electron-deficient diene)"]; Intermediate [label="Unstable Cycloadduct"]; Product [label="Stable Dihydropyridazine\nProduct"]; N2 [label="N₂ Gas", shape=plaintext];

TCO -> Intermediate [label="[4+2] Cycloaddition\n(IEDDA)"]; Tetrazine -> Intermediate; Intermediate -> Product [label="Retro-Diels-Alder"]; Intermediate -> N2 [style=dashed];

{rank=same; TCO; Tetrazine;} }

Caption: The inverse-electron-demand Diels-Alder reaction between TCO and tetrazine.Quantitative Data: A Tale of Unprecedented Kinetics

The hallmark of the TCO-tetrazine ligation is its exceptionally fast reaction kinetics, quantified by the second-order rate constant (k₂). These rates are orders of magnitude higher than other bioorthogonal reactions like the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][6] This rapid kinetics allows for efficient labeling at low reactant concentrations, which is crucial for biological studies.[2]

The reactivity of the TCO and tetrazine partners can be tuned by modifying their electronic and steric properties. For instance, electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine can significantly accelerate the reaction rate.[4] Furthermore, increasing the ring strain of the TCO derivative also leads to a substantial increase in the reaction speed.[7]

| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| TCO | 3,6-diphenyl-s-tetrazine | ~3,100 (in MeOH) | [8] |

| s-TCO | 3,6-diphenyl-s-tetrazine | >10⁶ | [8] |

| d-TCO | 3,6-dipyridyl-s-tetrazine | 366,000 | [8][9] |

| Various | Various | 1 - 1x10⁶ | [10] |

| TCO | - | >800 | [2][11] |

| TCO | - | Up to 10⁷ | [1][4] |

Note: The reaction rates are dependent on the specific structures of the TCO and tetrazine derivatives, as well as the solvent and temperature.

While highly reactive TCO derivatives offer the advantage of extremely rapid kinetics, this can sometimes come at the cost of reduced stability.[7] For instance, some highly strained TCOs can be prone to isomerization to their unreactive cis-isomers, particularly in the presence of thiols.[6][12] Therefore, the choice of TCO derivative often involves a trade-off between reaction speed and the stability required for a specific application.[7]

Experimental Protocols

Protocol 1: General Protein-Protein Conjugation

This protocol outlines the general steps for conjugating two proteins that have been functionalized with TCO and tetrazine moieties, respectively.

Materials:

-

TCO-functionalized Protein A

-

Tetrazine-functionalized Protein B

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Spin desalting columns

Procedure:

-

Reactant Preparation: Ensure both the TCO-functionalized Protein A and the Tetrazine-functionalized Protein B are in an amine-free buffer such as PBS. If necessary, perform a buffer exchange using a spin desalting column. Protein concentrations are typically in the range of 1-5 mg/mL.[1][11]

-

Reaction Setup: Mix the TCO-functionalized Protein A and the Tetrazine-functionalized Protein B. A slight molar excess of the tetrazine-functionalized protein (e.g., 1.05-1.5 molar equivalents) is often used to ensure complete consumption of the TCO-labeled protein.[1][11]

-

Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle agitation.[1] The incubation time can range from 30 minutes to 2 hours, depending on the reactants and their concentrations.[11]

-

Monitoring (Optional): The progress of the reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine or by spectrophotometrically tracking the decrease in the tetrazine's absorbance at approximately 520 nm.[1][10]

-

Purification: Once the reaction is complete, the resulting protein-protein conjugate can be purified from unreacted components using size-exclusion chromatography.[1]

-

Storage: Store the purified conjugate at 4°C.[11]

start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="Prepare TCO-Protein A\nand Tetrazine-Protein B in PBS"]; mix [label="Mix Proteins\n(slight excess of Tetrazine-Protein B)"]; incubate [label="Incubate\n(Room temp or 4°C, 30-120 min)"]; monitor [label="Monitor Reaction (Optional)\n(Spectrophotometry at ~520 nm)"]; purify [label="Purify Conjugate\n(Size-Exclusion Chromatography)"]; end [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prep; prep -> mix; mix -> incubate; incubate -> monitor; monitor -> purify; purify -> end; }

Caption: Experimental workflow for protein-protein conjugation via TCO-tetrazine ligation.Protocol 2: Determination of Second-Order Rate Constant (k₂)

This protocol describes a general method for determining the second-order rate constant of a TCO-tetrazine reaction using a spectrophotometer.

Materials:

-

TCO derivative of known concentration

-

Tetrazine derivative of known concentration

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Spectrophotometer (a stopped-flow instrument is recommended for fast reactions)

Procedure:

-

Solution Preparation: Prepare stock solutions of the TCO and tetrazine derivatives in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solutions to the desired final concentrations in the reaction buffer. To ensure pseudo-first-order kinetics, the concentration of the TCO derivative should be at least 10-fold higher than that of the tetrazine.[7]

-

Instrument Setup: Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine (typically between 510-550 nm).[7][10] Equilibrate the instrument to the desired reaction temperature (e.g., 25°C or 37°C).

-

Measurement:

-

For a standard spectrophotometer, add the reaction buffer and the TCO solution to a quartz cuvette.

-

Initiate the reaction by adding the tetrazine solution to the cuvette and mix rapidly.

-

Immediately begin recording the absorbance at the tetrazine's λmax over time until the absorbance stabilizes.[13]

-

For a stopped-flow instrument, load the TCO and tetrazine solutions into separate syringes and inject them into the mixing chamber to initiate the reaction and data acquisition.

-

-

Data Analysis: The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a single exponential function. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the TCO derivative (the reactant in excess).

Applications in Drug Development and Beyond

The exceptional characteristics of the TCO-tetrazine ligation have propelled its use in a wide array of applications within drug development and chemical biology.

-

Targeted Drug Delivery: This chemistry enables the conjugation of therapeutic agents to targeting moieties like antibodies, creating highly specific antibody-drug conjugates (ADCs).[2][14] A "click-to-release" strategy has also been developed, where the TCO-tetrazine reaction triggers the release of a drug from a carrier at a specific site.[15][16]

-

Molecular Imaging: The rapid kinetics of the reaction are ideal for pretargeted imaging, a two-step approach where a tagged antibody is first administered and allowed to accumulate at the target site, followed by the injection of a TCO- or tetrazine-labeled imaging agent.[4][14] This strategy enhances the target-to-background signal ratio.

-

Biomolecule Labeling: The bioorthogonality of the reaction allows for the specific labeling of proteins, nucleic acids, and other biomolecules in complex biological milieu, including within living cells and organisms.[14][]

start [label="Step 1: Administration", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; inject_ab [label="Inject TCO-labeled\nTargeting Antibody"]; accumulation [label="Antibody Accumulates\nat Target Site (e.g., Tumor)"]; clearance [label="Unbound Antibody\nClears from Circulation"]; step2 [label="Step 2: Imaging", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; inject_probe [label="Inject Tetrazine-labeled\nImaging Probe"]; ligation [label="Rapid In Vivo\nTCO-Tetrazine Ligation"]; imaging [label="Image Target Site with\nHigh Signal-to-Noise Ratio"]; end [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> inject_ab; inject_ab -> accumulation; accumulation -> clearance; clearance -> step2; step2 -> inject_probe; inject_probe -> ligation; ligation -> imaging; imaging -> end; }

Caption: Workflow for pretargeted imaging using TCO-tetrazine click chemistry.References

- 1. benchchem.com [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. broadpharm.com [broadpharm.com]

- 11. interchim.fr [interchim.fr]

- 12. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. precisepeg.com [precisepeg.com]

- 15. Click-to-release Reagents: TCO (trans-cyclooctene) Derivatives & many more | PPTX [slideshare.net]

- 16. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: TCO-PEG4-NHS Ester for Advanced Bioconjugation

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG4-NHS ester is a heterobifunctional crosslinker at the forefront of bioconjugation and chemical biology.[1] It is meticulously designed for researchers and drug developers who require high efficiency, specificity, and biocompatibility in their molecular constructs. This reagent integrates three key functional components:

-

Trans-Cyclooctene (B1233481) (TCO): The TCO group is a highly strained, electron-rich dienophile. It is the reactive partner in one of the fastest bioorthogonal "click chemistry" reactions—the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine.[2][3] This reaction is prized for its extraordinary speed, proceeding rapidly under physiological conditions without the need for a copper catalyst or other potentially cytotoxic reagents.[4][5]

-

N-Hydroxysuccinimide (NHS) Ester: This functional group is a well-established and highly efficient amine-reactive moiety. It readily reacts with primary amines, such as the side chain of lysine (B10760008) residues on proteins and antibodies, to form stable, covalent amide bonds.[6][7]

-

PEG4 Spacer: A tetraethylene glycol (PEG4) linker separates the TCO and NHS ester groups. This hydrophilic spacer enhances the reagent's solubility in aqueous buffers, reduces the potential for aggregation of the labeled biomolecule, and provides a flexible connection that minimizes steric hindrance during subsequent ligation steps.[8][9][10]

The unique architecture of TCO-PEG4-NHS ester enables a powerful two-stage conjugation strategy, making it an invaluable tool for creating complex biomolecular structures like antibody-drug conjugates (ADCs), developing targeted imaging agents, and assembling protein complexes.[2][4]

Physicochemical Properties and Specifications

The reliability and reproducibility of bioconjugation experiments depend on well-characterized reagents. The key quantitative data and specifications for TCO-PEG4-NHS ester are summarized below.

| Property | Value | References |

| Molecular Weight (MW) | 514.57 g/mol (variations include 514.56, 514.6) | [1][4][8][11][12] |

| Chemical Formula | C₂₄H₃₈N₂O₁₀ | [4][8][9][11] |

| Purity | >95% (as determined by HPLC and/or NMR) | [4][9][11][12] |

| Appearance | Colorless to slightly yellow oil | [9][11] |

| Solubility | Soluble in DMSO, DMF, THF, Dichloromethane (DCM), Acetonitrile | [1][9][11][12] |

| Storage Conditions | Store at -20°C, desiccated and protected from light. | [4][9][12] |

Note: The trans-cyclooctene moiety has a limited shelf life and can isomerize to the less reactive cis-cyclooctene (CCO). Long-term storage is not recommended.[12]

Mechanism of Action and Reaction Pathways

The utility of TCO-PEG4-NHS ester lies in its two distinct and orthogonal reaction capabilities. This allows for a sequential and controlled approach to bioconjugation.

Stage 1: Amine Labeling via NHS Ester

The first step involves the covalent attachment of the TCO moiety to a biomolecule of interest (e.g., a protein, antibody, or peptide). The NHS ester group reacts with primary amines (—NH₂) on the biomolecule in a nucleophilic acyl substitution reaction. This reaction is most efficient at a slightly alkaline pH (8.0-8.5) to ensure the amine is deprotonated and thus nucleophilic.[13][14] The result is a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.

Stage 2: Bioorthogonal TCO-Tetrazine Ligation

Once the biomolecule is "TCO-activated," it is ready for the bioorthogonal ligation step. This reaction, an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, occurs when the TCO-labeled molecule is mixed with a second molecule bearing a tetrazine (Tz) moiety.[15][16] The reaction is exceptionally fast and highly specific; TCO and tetrazine groups do not react with other functional groups found in biological systems.[2][4] The cycloaddition is followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) linkage.[15][16]

Experimental Protocols

The following protocols provide a general framework for using TCO-PEG4-NHS ester. Optimization may be required based on the specific biomolecules and reagents used.

Protocol for Antibody Labeling with TCO-PEG4-NHS Ester

This protocol describes the labeling of an IgG antibody.

-

Buffer Preparation : Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3.[7] If the antibody is in a buffer like PBS that contains no primary amines, add 1/10th volume of 1 M sodium bicarbonate to achieve the target pH and concentration.[7] Ensure the antibody solution is free of amine-containing stabilizers like Tris, BSA, or gelatin.[7]

-

Antibody Preparation : Adjust the antibody concentration to 2.5–5.0 mg/mL in the reaction buffer.[7][17]

-

Reagent Preparation : Allow the vial of TCO-PEG4-NHS ester to equilibrate to room temperature. Prepare a 10 mM stock solution by dissolving the ester in anhydrous DMSO or DMF.[7][13]

-

Labeling Reaction : Add a 5- to 10-fold molar excess of the TCO-PEG4-NHS ester stock solution to the antibody solution.[13] Gently mix and incubate for 1-2 hours at room temperature, protected from light.[17]

-

Purification : Remove unreacted TCO-PEG4-NHS ester and the NHS byproduct immediately after incubation. Use a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).[17] The TCO-labeled antibody will elute in the void volume.

Protocol for TCO-Tetrazine Ligation

This protocol describes the conjugation of the TCO-labeled antibody from section 4.1 to a tetrazine-functionalized molecule (e.g., a fluorescent dye).

-

Reagent Preparation : Dissolve the tetrazine-functionalized molecule in an appropriate solvent (e.g., DMSO) to create a stock solution.

-

Ligation Reaction : To the purified TCO-labeled antibody solution, add a 1.5- to 5-fold molar excess of the tetrazine stock solution. The final concentration of organic solvent (e.g., DMSO) should ideally be kept below 5% (v/v).

-

Incubation : Incubate the reaction mixture for 30–60 minutes at room temperature.[2] The reaction is often complete within minutes due to the rapid kinetics.[4] Reaction progress can be monitored by the disappearance of the characteristic tetrazine absorbance peak (typically 510–550 nm).[16]

-

Final Purification (Optional) : If necessary, remove any excess unreacted tetrazine molecule via size-exclusion chromatography or dialysis. The final, stable conjugate is now ready for downstream applications.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. benchchem.com [benchchem.com]

- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. benchchem.com [benchchem.com]

- 6. NHS ester protocol for labeling proteins [abberior.rocks]

- 7. biotium.com [biotium.com]

- 8. medkoo.com [medkoo.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. biocompare.com [biocompare.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. TCO-PEG4-NHS ester, 1613439-69-2 | BroadPharm [broadpharm.com]

- 13. interchim.fr [interchim.fr]

- 14. lumiprobe.com [lumiprobe.com]

- 15. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. broadpharm.com [broadpharm.com]

- 17. glenresearch.com [glenresearch.com]

Navigating the Stability and Storage of TCO-NHS Ester: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, the successful application of bioorthogonal chemistry hinges on the integrity of the reagents employed. Trans-cyclooctene-N-hydroxysuccinimidyl (TCO-NHS) ester, a cornerstone of strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, offers remarkable reactivity. However, its utility is intrinsically linked to its stability. This technical guide provides a comprehensive overview of the factors influencing TCO-NHS ester stability, recommended storage conditions, and detailed experimental protocols for its handling and stability assessment.

The this compound molecule possesses two reactive moieties, the trans-cyclooctene (B1233481) (TCO) group and the N-hydroxysuccinimidyl (NHS) ester, each susceptible to degradation under specific conditions. Understanding and mitigating these degradation pathways are crucial for achieving reproducible and reliable results in bioconjugation and drug development.

Key Factors Influencing Stability

The primary degradation pathways for this compound are the hydrolysis of the NHS ester and the isomerization of the TCO ring.

1. NHS Ester Hydrolysis: The NHS ester is highly susceptible to hydrolysis, reacting with water to form an unreactive carboxylic acid and N-hydroxysuccinimide. This process is significantly accelerated in aqueous solutions and at higher pH values. The desired reaction with primary amines (aminolysis) is most efficient at a slightly alkaline pH where the amine groups are deprotonated and nucleophilic. However, this condition also favors the competing hydrolysis reaction. Therefore, a careful balance of pH is critical during conjugation reactions.

2. TCO Isomerization: The strained trans-conformation of the cyclooctene (B146475) ring is essential for its high reactivity with tetrazines. However, this strained ring can isomerize to the much less reactive cis-cyclooctene (CCO) isomer. This isomerization can be influenced by several factors, including exposure to thiols and certain metal ions. More reactive TCO derivatives, while offering faster kinetics, may be more prone to isomerization and thus have reduced stability.

Recommended Storage and Handling

Proper storage and handling are the first line of defense against the degradation of this compound.

Storage of Solid Reagent: The solid form of this compound should be stored at -20°C in a desiccated environment, protected from light. It is crucial to keep the container tightly sealed to prevent exposure to moisture.

Handling: Before use, the vial containing the solid this compound should be allowed to warm to room temperature before opening. This simple step prevents the condensation of atmospheric moisture inside the cold vial, which would lead to rapid hydrolysis of the NHS ester.

Preparation of Stock Solutions: It is highly recommended to prepare stock solutions of this compound immediately before use. If a stock solution must be prepared in advance, an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) should be used. These stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for no more than one to two months. Aqueous solutions of NHS esters are not stable and should be used immediately.

Quantitative Data Summary

While specific quantitative stability data for every this compound derivative is not always available, the following tables provide a summary of typical storage conditions and the pH-dependent hydrolysis of the NHS ester moiety, which is a critical factor in its stability in aqueous buffers.

Table 1: Recommended Storage Conditions for this compound

| Form | Temperature | Duration | Conditions |

| Solid | -20°C | Months to years | Dry, dark, desiccated |

| In Solvent (Anhydrous DMSO or DMF) | -20°C | Up to 1-2 months | Aliquoted, protected from light and moisture |

| In Solvent (Anhydrous DMSO or DMF) | -80°C | Up to 6 months | Aliquoted, protected from light and moisture[1] |

| In Aqueous Buffer | Not Recommended | Immediate use only | High susceptibility to hydrolysis |

Table 2: Effect of pH on the Approximate Half-life of NHS Esters in Aqueous Solution

This data, compiled for general NHS esters, serves as a valuable guide for the stability of the NHS ester moiety in this compound.

| pH | Temperature | Approximate Half-life |

| 7.0 | 0°C | 4-5 hours[2] |

| 8.0 | 4°C | 1 hour[2] |

| 8.6 | 4°C | 10 minutes[2] |

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol outlines the general steps for conjugating a this compound to a protein containing primary amines.

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5).

-

This compound.

-

Anhydrous DMSO or DMF.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Desalting column for purification.

Methodology:

-

Prepare Protein Solution: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, will compete with the labeling reaction and should be avoided.

-

Prepare this compound Stock Solution: Allow the vial of solid this compound to equilibrate to room temperature before opening. Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 5-15 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and quenching buffer components using a desalting column.

Protocol 2: Experimental Workflow for Assessing this compound Stability by HPLC

This protocol provides a general method for evaluating the stability of a this compound compound under specific conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound compound.

-

Desired solvent for the stability study (e.g., anhydrous DMSO, PBS at a specific pH).

-

HPLC system with a suitable column (e.g., C18).

-

Mobile phases (e.g., acetonitrile (B52724) and water with a modifier like trifluoroacetic acid).

-

UV detector.

Methodology:

-

Prepare Stock Solution: Prepare a stock solution of the this compound in the desired solvent at a known concentration.

-

Storage Conditions: Aliquot the stock solution into several vials and store them under the desired test conditions (e.g., different temperatures, pH values, or light exposure).

-

Time Points: At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), take one aliquot from each storage condition for analysis.

-

HPLC Analysis: Inject a standard volume of the sample onto the HPLC column. Use a suitable gradient or isocratic method to separate the intact this compound from its degradation products. Monitor the elution profile with the UV detector at a wavelength where the this compound has strong absorbance.

-

Data Analysis: Identify the peak corresponding to the intact this compound based on its retention time from the initial (time zero) sample. Quantify the peak area of the intact compound and any degradation products at each time point. Calculate the percentage of degradation over time to determine the stability under the tested conditions.

Visualizing Degradation and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the key degradation pathways and a typical experimental workflow.

Caption: Primary degradation pathways of this compound.

Caption: Experimental workflow for this compound stability assessment.

References

TCO-NHS Ester: A Comprehensive Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of trans-cyclooctene-N-hydroxysuccinimidyl ester (TCO-NHS ester), a critical reagent in the field of bioconjugation. This document details its chemical properties, supplier information, experimental protocols for its use in labeling biomolecules, and the subsequent bioorthogonal reaction with tetrazine-modified molecules.

Core Concepts: Two-Step Bioorthogonal Labeling

This compound is a key component in a powerful two-step labeling strategy. The first step involves the covalent attachment of the TCO moiety to a biomolecule of interest via the amine-reactive NHS ester. The second, bioorthogonal step is the rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between the now TCO-labeled biomolecule and a tetrazine-functionalized molecule. This "click chemistry" approach is prized for its exceptional kinetics and biocompatibility, allowing for efficient and specific conjugation in complex biological environments without the need for a catalyst.[1]

This compound: Properties and Supplier Information

The this compound, scientifically known as (E)-cyclooct-4-enyl (2,5-dioxopyrrolidin-1-yl) carbonate, is a widely used amine-reactive building block for introducing the trans-cyclooctene (B1233481) moiety onto biomolecules.[2][3]

Chemical and Physical Properties

| Property | Value |

| CAS Number | 1191901-33-3 |

| Molecular Formula | C₁₃H₁₇NO₅ |

| Molecular Weight | 267.28 g/mol [2][3][4] |

| Appearance | White solid |

| Purity | Typically ≥95% |

| Storage Conditions | -20°C, desiccated and protected from light[5] |

Supplier Information

A variety of chemical suppliers offer this compound. Below is a non-exhaustive list of potential suppliers:

-

BroadPharm

-

Santa Cruz Biotechnology

-

Chem-Impex

-

MedKoo Biosciences

-

Sigma-Aldrich

-

MedchemExpress

-

Fisher Scientific

-

Vector Labs

-

AxisPharm

-

CymitQuimica

Experimental Protocols

The following are detailed protocols for the use of this compound in the labeling of proteins, such as antibodies.

Protocol 1: Labeling a Protein with this compound

This protocol outlines the general procedure for conjugating this compound to a primary amine-containing protein.

Materials:

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS).

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer (e.g., 100 mM sodium bicarbonate, pH 8.3-8.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns or dialysis equipment for purification

Procedure:

-

Protein Preparation:

-

This compound Solution Preparation:

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the this compound solution to the protein solution.[6] The optimal molar ratio may need to be determined empirically.

-

The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein precipitation.[6]

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4]

-

-

Quenching the Reaction:

-

Purification:

-

Remove excess, unreacted this compound using a spin desalting column or by dialysis against PBS.[6]

-

Protocol 2: TCO-Tetrazine Ligation

This protocol describes the bioorthogonal reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.

Materials:

-

TCO-labeled protein (from Protocol 1)

-

Tetrazine-labeled molecule (e.g., fluorescent dye, drug molecule)

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Reactant Preparation:

-

Prepare the TCO-labeled protein in the Reaction Buffer.

-

Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.

-

-

Ligation Reaction:

-

Purification (Optional):

-

If necessary, the final conjugate can be purified from unreacted components using size-exclusion chromatography.[4]

-

Quantitative Data Summary

The success of the this compound bioconjugation strategy relies on understanding the key reaction parameters.

| Parameter | Value | Conditions |

| This compound Reaction | ||

| Reaction pH | 7.0 - 9.0 (Optimal: 8.3-8.5) | Amine-free buffers such as PBS or sodium bicarbonate.[1] |

| Molar Excess of this compound | 10 to 50-fold | Dependent on the concentration of the amine-containing molecule.[1] |

| Reaction Time | 30 - 120 minutes | At room temperature or on ice.[1] |

| TCO-Tetrazine Ligation | ||

| Second-Order Rate Constant (k₂) | > 800 M⁻¹s⁻¹ | General value for TCO-tetrazine reaction.[1][8] |

Visualizing the Workflow and Reaction

The following diagrams illustrate the experimental workflow and the chemical reactions involved in the two-step bioconjugation process.

Caption: Experimental workflow for this compound labeling and subsequent tetrazine ligation.

Caption: Chemical reaction pathway for the two-step bioconjugation.

References

The Architect of Precision Bioconjugation: A Technical Guide to TCO-NHS Esters

For researchers, scientists, and drug development professionals, the quest for precise and stable molecular linkages is paramount. In the intricate field of bioconjugation, the TCO-NHS ester has emerged as a powerful tool, enabling the creation of complex biomolecular architectures with unparalleled control and efficiency. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies surrounding the use of trans-cyclooctene (B1233481) (TCO)-N-hydroxysuccinimide (NHS) esters in bioconjugation.

At its heart, the this compound is a heterobifunctional linker, a molecular bridge with two distinct reactive ends.[1] This dual-ended reactivity facilitates a sequential, two-step conjugation strategy that combines the reliability of traditional amine chemistry with the speed and specificity of bioorthogonal "click chemistry".[1][2]

The first step involves the reaction of the NHS ester with primary amines (-NH₂) present on biomolecules like proteins, antibodies, or amine-functionalized surfaces.[1][3] This reaction, a nucleophilic acyl substitution, forms a stable and covalent amide bond, effectively "activating" the target molecule with a TCO group.[1] The second step is a bioorthogonal reaction where the incorporated TCO moiety reacts with a tetrazine (Tz)-functionalized molecule through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][4] This [4+2] cycloaddition is exceptionally fast and highly specific, proceeding efficiently in complex biological environments without interfering with native biochemical processes.[3][5]

Core Components and Their Strategic Roles

The efficacy of a this compound lies in the synergistic function of its three key components:

-

N-Hydroxysuccinimide (NHS) Ester: This functional group selectively targets primary amines, most notably the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.[1] The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and more nucleophilic.[1][6]

-

trans-Cyclooctene (TCO): A strained alkene, the TCO group is the driving force behind the rapid and specific bioorthogonal ligation.[1] Its high ring strain makes it a highly reactive dienophile that readily participates in the iEDDA reaction with a tetrazine partner.[1] The axial isomers of TCO generally exhibit higher reactivity than their equatorial counterparts.[7]

-

Polyethylene Glycol (PEG) Spacer: Often incorporated between the TCO and NHS ester moieties, a PEG linker enhances the aqueous solubility of the reagent and the resulting bioconjugate.[3][8] It also provides a flexible spacer arm that minimizes steric hindrance, thereby improving conjugation efficiency.[3][8][9]

Quantitative Data for Optimal Bioconjugation

The success of bioconjugation hinges on precise control over reaction parameters. The following tables summarize key quantitative data for reactions involving TCO-NHS esters.

| Parameter | Recommended Range/Value | Notes |

| Reaction pH (NHS Ester) | 7.2 - 8.5 | Lower pH leads to protonated, unreactive amines, while higher pH increases the rate of NHS ester hydrolysis.[6] |

| Molar Excess of this compound | 10- to 20-fold | The optimal ratio may need to be determined empirically for each specific protein or antibody.[3] |

| Protein Concentration | 1 - 5 mg/mL | Higher protein concentrations can favor the bimolecular conjugation reaction over the competing unimolecular hydrolysis of the NHS ester.[3][6] |

| Reaction Time (NHS Ester) | 1 - 4 hours at room temperature | Can be extended or performed at 4°C for less reactive partners.[3][4] |

| Quenching | 50-100 mM Tris-HCl or 100 mM glycine | Added to deactivate any unreacted NHS esters.[3] |

| Reaction | Second-Order Rate Constant (k₂) | Notes |

| TCO-Tetrazine Ligation | Up to 10⁶ M⁻¹s⁻¹ | Several orders of magnitude faster than other click chemistry reactions like copper-free azide-alkyne cycloaddition (SPAAC).[1] |

Visualizing the Process: Diagrams of Key Pathways and Workflows

To further elucidate the mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: The two-step bioconjugation strategy using this compound.

Caption: Experimental workflow for antibody labeling with this compound.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following sections provide detailed methodologies for common applications of TCO-NHS esters.

Protocol 1: General Labeling of Proteins/Antibodies

Materials:

-

Protein/antibody of interest

-

This compound

-

Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[3]

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 100 mM glycine.[3]

-

Desalting column or dialysis cassette

Procedure:

-

Buffer Exchange: If the protein/antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer. The final protein concentration should be between 1-5 mg/mL.[3]

-

Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[3]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein/antibody solution.[3]

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or on ice.[3] It is advisable to protect the reaction from light.[3]

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[3]

-

Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.[3]

Protocol 2: Labeling of Amine-Functionalized Nanoparticles

Materials:

-

Amine-functionalized nanoparticles

-

This compound

-

Reaction Buffer: e.g., PBS, pH 7.2-7.5

-

Anhydrous DMSO or DMF

-

Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0

-

Centrifugation and resuspension equipment

Procedure:

-

Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer.

-

Prepare this compound Solution: Prepare a fresh 10 mM solution of this compound in anhydrous DMSO or DMF.[3]

-

Conjugation Reaction: Add a molar excess of the dissolved this compound to the nanoparticle suspension. The optimal ratio should be determined empirically.[3]

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.[3]

-

Quenching: Add the Quenching Buffer to deactivate any unreacted NHS esters and incubate for 30 minutes.[3]

-

Washing: Pellet the nanoparticles by centrifugation and wash several times with the Reaction Buffer to remove unreacted reagents.

Protocol 3: Cell Surface Labeling

Materials:

-

Cell suspension

-

This compound

-

Reaction Buffer: e.g., PBS, pH 7.4

-

Quenching Solution: e.g., PBS containing 100 mM glycine

-

Washing Buffer: e.g., PBS

Procedure:

-

Cell Preparation: Wash the cells with an appropriate buffer to remove any amine-containing media components. Resuspend the cells in the Reaction Buffer.

-

Labeling: Add the this compound solution to the cell suspension. A starting concentration of 1-5 mM can be used, but this should be optimized.[3]

-

Incubation: Incubate the cells for 5-15 minutes at room temperature with gentle mixing.[3]

-

Quenching: Add the quenching solution to stop the reaction.[3]

-

Washing: Wash the cells multiple times with the Washing Buffer to remove unreacted reagents. The TCO-labeled cells are now ready for conjugation with a tetrazine-functionalized probe.[3]

Conclusion

The this compound stands as a versatile and powerful reagent in the bioconjugation toolkit. Its dual-functionality, enabling a robust amine-reactive conjugation followed by a highly specific and rapid bioorthogonal ligation, offers an exceptional degree of control over the creation of complex biomolecular architectures.[3] By understanding the core principles and adhering to optimized protocols, researchers can effectively harness the capabilities of TCO-NHS esters to advance the frontiers of medicine and life sciences.

References

Introduction to Bioorthogonal Chemistry and the Rise of TCO Linkers

An In-Depth Technical Guide to Bioorthogonal Chemistry with TCO Linkers

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1][2] These reactions have become indispensable tools for chemical biology, drug development, and molecular imaging, enabling the precise labeling and modification of biomolecules in their natural environment. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a 1,2,4,5-tetrazine (B1199680) (Tz).[1] This "click chemistry" ligation is prized for its exceptional speed, high specificity, and biocompatibility, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts like copper.[1][3][4]

The utility of TCO linkers stems from the high ring strain of the trans-cyclooctene isomer, which makes it a highly reactive dienophile poised to undergo a rapid cycloaddition with the electron-poor tetrazine diene.[1] This reaction's discovery in 2008 by the Fox and Weissleder groups independently marked a significant advancement in the field.[1] The TCO-tetrazine reaction is characterized by its catalyst-free nature and the formation of a stable dihydropyridazine (B8628806) bond, with the only byproduct being nitrogen gas.[1][3][5] These features have propelled the widespread adoption of TCO linkers in applications ranging from the construction of antibody-drug conjugates (ADCs) to the development of advanced molecular imaging agents and targeted drug delivery systems.[2][3][6]

Core Principles of TCO-Tetrazine Ligation

The reaction between a TCO linker and a tetrazine is a type of [4+2] cycloaddition. In this inverse-electron-demand Diels-Alder reaction, the electron-deficient tetrazine acts as the diene, while the strained, electron-rich TCO serves as the dienophile.[3] The initial cycloaddition forms an unstable tricyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen (N₂).[3] The final product is a stable dihydropyridazine conjugate.[3] The release of nitrogen gas provides a strong thermodynamic driving force for the reaction, ensuring its efficiency even at low concentrations.[7]

Key Advantages of TCO-Tetrazine Chemistry:

-

Ultrafast Kinetics: The reaction exhibits exceptionally fast second-order rate constants, enabling rapid labeling and conjugation.[4][6]

-

High Specificity and Bioorthogonality: TCO and tetrazine moieties are abiotic and do not cross-react with endogenous functional groups found in biological systems, ensuring clean and specific labeling.[5][6][7]

-

Biocompatibility: The reaction is catalyst-free, avoiding the cytotoxicity associated with copper-catalyzed click chemistry, making it ideal for live-cell and in vivo applications.[1][4][6]

-

Stability: The resulting dihydropyridazine linkage is stable under physiological conditions.[3]

Quantitative Data: Reaction Kinetics and Stability

The performance of TCO linkers is critically defined by their reaction kinetics with tetrazines and their stability in biological environments. The choice of a specific TCO derivative often involves a trade-off between reactivity and stability.[1]

Reaction Kinetics

The second-order rate constants (k₂) for the TCO-tetrazine ligation are among the highest reported for any bioorthogonal reaction, allowing for efficient labeling at low concentrations.[3][7] These rates can be modulated by the structure of both the TCO and the tetrazine.[3]

| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |

| General TCO | General Tetrazine | 1 - 1 x 10⁶ | Wide range depending on specific structures.[5][8] |

| TCO (trans-cyclooctene) | Dipyridyl Tetrazine | ~2000 | A commonly used pairing.[8][9][10] |

| sTCO (strained TCO) | Tetrazine | Up to 3.3 x 10⁶ | Increased ring strain leads to higher reactivity.[3] |

| axial-5-hydroxy-trans-cyclooctene (a-TCO) | Tetrazine | ~150,000 | Steric effects enhance reactivity.[11] |

| TCO with allylic substituent | Tetrazine | ~20-fold decrease vs. unsubstituted TCO | The substituent can reduce the reaction rate.[3][12] |

| TCO-PEG | Tetrazine | ~2000 | The PEG spacer can influence kinetics.[3] |

Note: Rate constants are highly dependent on the specific tetrazine structure, solvent, and temperature.[1]

Stability of TCO Linkers

A primary concern for the application of TCO linkers is their stability, particularly the potential for isomerization from the reactive trans-conformation to the unreactive cis-conformation. This can be influenced by factors such as the presence of thiols.[7][13]

| TCO Derivative | Conditions | Stability |

| General TCO | Aqueous buffered media (pH 7.5, 4°C) | Stable for weeks.[7] |

| d-TCO | Phosphate buffered D₂O (pD 7.4) | No isomerization or decomposition after 14 days.[7] |

| d-TCO | Human serum (room temperature) | >97% trans after 4 days.[7] |

| d-TCO | 30 mM mercaptoethanol (pH 7.4) | 43% isomerization after 5 hours.[7] |

| s-TCO | High thiol concentrations (30 mM) | Rapid isomerization.[7] |

Visualizing the Chemistry: Diagrams and Workflows

Reaction Mechanism

The core of the TCO-tetrazine ligation is the inverse-electron-demand Diels-Alder reaction.

Caption: Mechanism of the TCO-Tetrazine bioorthogonal reaction.

Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis

A common application of TCO linkers is in the site-specific construction of ADCs.

Caption: General workflow for TCO-tetrazine based ADC synthesis.

Applications in Research and Drug Development

The unique characteristics of TCO linkers have made them invaluable in various research and development areas:

-

Antibody-Drug Conjugates (ADCs): TCO-tetrazine chemistry enables the site-specific conjugation of potent cytotoxic drugs to antibodies, resulting in more homogeneous and effective ADCs with a controlled drug-to-antibody ratio (DAR).[3][11]

-

Pretargeted Imaging and Therapy: This two-step approach involves administering a tetrazine-modified antibody that accumulates at a target site, followed by a TCO-linked imaging or therapeutic agent that "clicks" to the antibody.[3] This enhances the target-to-background signal and reduces off-target toxicity.[3]

-

Molecular Imaging and Cell Diagnostics: TCO-PEG linkers facilitate the rapid and efficient labeling of biomolecules for various imaging and diagnostic applications.[3][6][14]

-

Hydrogel Formation: The crosslinking of polymers functionalized with TCO and tetrazine moieties can form biocompatible hydrogels for applications in tissue engineering and drug delivery.[3]

-

Click-to-Release: This innovative strategy uses the TCO-tetrazine reaction to trigger the release of a therapeutic payload at a specific site, offering spatio-temporal control over drug activation.[15]

Experimental Protocols

The following are generalized protocols for common bioconjugation experiments involving TCO linkers. Researchers should optimize these protocols for their specific molecules and applications.

Protocol 1: Labeling a Protein with a TCO-NHS Ester

This protocol describes the functionalization of a protein with a TCO moiety using an amine-reactive this compound, which targets primary amines like lysine (B10760008) residues.[7][8]

Materials:

-

Protein of interest

-

This compound

-

Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0.[8]

-

Anhydrous DMSO or DMF

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0[8]

-

Spin desalting columns or size-exclusion chromatography system

Procedure:

-

Protein Preparation: Buffer exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL.[16]

-

This compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of the this compound in anhydrous DMSO or DMF.[13][16]

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.[16]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[3][16]

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 10-15 minutes at room temperature.[8]

-

Purification: Remove excess, unreacted TCO reagent using a spin desalting column or size-exclusion chromatography.[8] The purified TCO-labeled protein is now ready for ligation.

Protocol 2: TCO-Tetrazine Protein-Protein Conjugation

This protocol describes the ligation of a TCO-functionalized protein with a tetrazine-functionalized protein.[2]

Materials:

-

TCO-functionalized Protein A (from Protocol 1)

-

Tetrazine-functionalized Protein B

-

Reaction Buffer: PBS, pH 7.4[2]

Procedure:

-

Reaction Setup: Mix the TCO-functionalized protein and the tetrazine-functionalized protein in a 1:1 molar ratio in the Reaction Buffer.[2] A slight molar excess (e.g., 1.1 to 1.5 equivalents) of the tetrazine-functionalized molecule is often used.[8][16]

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature.[2][8] The reaction can also be performed at 4°C with longer incubation times.[8]

-

Monitoring (Optional): The progress of the ligation can be monitored by the disappearance of the characteristic color of the tetrazine (typically absorbing between 510 and 550 nm).[2][5]

-

Purification (Optional): If necessary, purify the final conjugate to remove any unreacted components using size-exclusion chromatography or other appropriate methods.

-

Analysis: Analyze the final conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful ligation.[3]

Conclusion

TCO linkers, through their participation in the exceptionally rapid and specific TCO-tetrazine ligation, represent a powerful and versatile tool in the field of bioconjugation.[7] Their biocompatibility and high efficiency have made them indispensable for a wide range of applications, from the construction of next-generation antibody-drug conjugates to advanced live-cell imaging and diagnostics.[7] The continued development of novel TCO derivatives with fine-tuned reactivity and stability profiles promises to further expand the scope and impact of this remarkable bioorthogonal chemistry, driving innovation in drug development, diagnostics, and fundamental biological research.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. broadpharm.com [broadpharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. TCO reagents Tetrazine reagents Click Chemistry reagents - Conju-Probe [conju-probe.com]

- 10. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. benchchem.com [benchchem.com]

- 14. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]

- 15. Our Technology - Tagworks Pharmaceuticals [tagworkspharma.com]

- 16. interchim.fr [interchim.fr]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on TCO-NHS Ester for PROTAC Synthesis

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is a critical determinant of a PROTAC's efficacy, influencing its stability, solubility, and ability to facilitate a productive ternary complex (POI-PROTAC-E3 ligase).[1][5]

This guide provides a comprehensive technical overview of the this compound, a versatile heterobifunctional linker that enables a modular and highly efficient approach to PROTAC synthesis. This system employs two distinct and powerful chemical reactions: the well-established N-hydroxysuccinimide (NHS) ester reaction for amine conjugation and the rapid, bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) "click" reaction.[6] This dual-reactivity platform is particularly advantageous for the rapid assembly of PROTAC libraries, which is essential for optimizing the complex structure-activity relationships that govern targeted protein degradation.[1][7]

Core Principles: The Dual Reactivity of this compound

The power of the this compound lies in its two-stage, orthogonal reaction capability. This allows for the separate synthesis and functionalization of the POI-binding and E3-ligase-recruiting fragments, which are then combined in a final, high-yield step.[6]

1. Amine Conjugation via NHS Ester: The NHS ester functional group reacts efficiently and specifically with primary amines, such as the side chain of a lysine (B10760008) residue or an engineered amine handle on a ligand, to form a stable amide bond.[8][9] This reaction proceeds via a nucleophilic acyl substitution mechanism.[8] The efficiency of this conjugation is dependent on several factors, with the primary competing reaction being the hydrolysis of the NHS ester in an aqueous environment.[9]

2. Bioorthogonal Ligation via TCO-Tetrazine "Click Chemistry": The trans-cyclooctene (B1233481) (TCO) group is a strained alkene that serves as a highly reactive component for bioorthogonal chemistry.[6][10] It participates in an iEDDA cycloaddition with a tetrazine-functionalized molecule.[1] This "click" reaction is exceptionally fast, selective, and biocompatible, proceeding efficiently under physiological conditions without the need for a toxic copper catalyst.[6][11] This robust ligation is the cornerstone of the modular assembly of the final PROTAC molecule.

Many commercial TCO-NHS esters incorporate a polyethylene (B3416737) glycol (PEG) spacer between the two reactive ends.[10][11] This hydrophilic linker enhances water solubility, improves labeling efficiency, and provides a flexible connection that minimizes steric hindrance between the conjugated molecules.[6][11][12]

Data Presentation

Table 1: Physicochemical Properties of Representative this compound Linkers

| Compound Name | Molecular Weight ( g/mol ) | Spacer Arm | Key Feature |

| This compound | 267.28 | None | Core amine-reactive TCO moiety.[11] |

| TCO-PEG4-NHS Ester | 514.57 | 15.9 Å (PEG4) | PEG spacer enhances solubility and reduces steric hindrance.[11] |

| TCO-PEG12-NHS Ester | 866.99 | 45.7 Å (PEG12) | Extended PEG spacer for applications requiring longer reach.[11] |

Table 2: Recommended Reaction Conditions for this compound Conjugation to Primary Amines

| Parameter | Recommended Condition | Rationale |

| pH | 7.2 - 8.5 | Balances the need for deprotonated (nucleophilic) amines with the stability of the NHS ester, which hydrolyzes faster at higher pH.[8][9] |

| Temperature | Room Temperature or 4°C | The reaction proceeds efficiently at room temperature. Lower temperatures can be used to minimize NHS ester hydrolysis during longer reaction times.[8][9] |

| Molar Excess of this compound | 10 to 50-fold (for proteins) 1.1 to 1.5-fold (for small molecules) | For proteins, a larger excess ensures efficient labeling of accessible amines.[8] For small molecules, a slight excess drives the reaction to completion.[6] |

| Reaction Time | 30 minutes to 4 hours | Should be optimized to maximize conjugation while minimizing hydrolysis.[8] |

| Buffer System | Amine-free buffers (e.g., PBS, HEPES) | Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the NHS ester.[9] |

Table 3: Performance Data for TCO-Linker Based PROTACs (CLIPTAC Strategy)

The TCO-tetrazine ligation is notably used in the "in-cell click-formed proteolysis targeting chimeras" (CLIPTACs) strategy. This involves administering two smaller, more cell-permeable precursors (e.g., a TCO-linked POI ligand and a tetrazine-linked E3 ligand) that react inside the cell to form the active PROTAC.[13]

| PROTAC Type | Target | DC50 | Dmax | Note |

| Intracellularly formed CLIPTAC | BRD4 | 25 nM | >90% | The two smaller precursors effectively penetrate the cell and form the active PROTAC. |

| Pre-formed TCO-linked PROTAC | BRD4 | >10,000 nM | No degradation | The larger, pre-formed PROTAC exhibited poor cell permeability, leading to a lack of activity. |

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

PROTACs function catalytically to hijack the cell's ubiquitin-proteasome system. They act as a bridge, forming a ternary complex between a target protein and an E3 ubiquitin ligase.[1] This induced proximity leads the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to repeat the cycle.[1][4]

Modular PROTAC Synthesis Workflow

The use of this compound enables a modular and convergent synthesis strategy.[1] One of the binding ligands (for either the POI or E3 ligase) is first functionalized with the this compound via its amine-reactive end. The other ligand is separately functionalized with a tetrazine. The two resulting fragments are then combined in a final, rapid click reaction.[6]

This compound Reaction Chemistry

The overall strategy involves two key chemical transformations that are orthogonal to each other, providing a high degree of control over the synthesis.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Amine-Containing Ligand

This protocol describes the general procedure for conjugating a this compound to a small molecule ligand (e.g., a POI inhibitor or E3 ligase binder) containing a primary amine.

Materials:

-

Amine-containing ligand (1.0 equivalent)

-

Base (e.g., DIPEA or TEA, 2.0-3.0 equivalents)[6]

-

Reaction vial, stir bar

-

LC-MS for reaction monitoring

-

Preparative HPLC for purification

Procedure:

-

Dissolution: Dissolve the amine-containing ligand (1.0 eq) in a minimal amount of anhydrous DMF or DMSO.

-

Base Addition: Add DIPEA (2.0-3.0 eq) to the solution to act as a non-nucleophilic base.[6]

-

Linker Preparation: In a separate vial, dissolve the TCO-PEGn-NHS ester (1.1 eq) in anhydrous DMF or DMSO.[6]

-

Reaction: Add the this compound solution dropwise to the stirring ligand solution. Allow the reaction to proceed at room temperature for 2-4 hours.[10]

-

Monitoring: Monitor the reaction progress by LC-MS, observing the consumption of the starting material and the appearance of the product peak with the expected mass.

-

Purification: Upon completion, purify the crude product by preparative HPLC to isolate the TCO-functionalized ligand. Characterize the final product by LC-MS and NMR.

Protocol 2: TCO-Tetrazine Ligation to Form the Final PROTAC

This protocol describes the final bioorthogonal "click" reaction to assemble the complete PROTAC.

Materials:

-

TCO-functionalized ligand (from Protocol 1, 1.0 equivalent)

-

Tetrazine-functionalized ligand (1.0 - 1.05 equivalents)[14]

-

Anhydrous, amine-free solvent (e.g., DMSO or DMF) or a buffered aqueous solution (e.g., PBS)[10][14]

-

Reaction vial, stir bar

-

LC-MS for reaction monitoring

-

Preparative HPLC for purification

Procedure:

-

Dissolution: Dissolve the tetrazine-functionalized ligand (1.05 eq) in the chosen solvent system.

-

Addition of TCO-conjugate: In a separate vial, dissolve the TCO-functionalized ligand (1.0 eq) in the same solvent. Add this solution to the tetrazine solution.[10]

-

Reaction: The reaction is typically very rapid. Stir at room temperature for 1-2 hours to ensure completion.[6]

-

Monitoring: Monitor the reaction progress by LC-MS. The reaction is often complete within minutes, but a 1-2 hour timeframe ensures full conversion.

-

Purification: Purify the final PROTAC molecule using preparative reverse-phase HPLC. Lyophilize the relevant fractions and characterize the final compound by LC-MS and NMR.

Protocol 3: Western Blot for Target Protein Degradation Analysis

This protocol is used to assess the efficacy of the synthesized PROTAC in degrading the target protein within a cellular context.

Materials:

-

Synthesized PROTAC

-

Appropriate cell line expressing the target protein

-

Cell culture reagents

-

Vehicle control (e.g., DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA assay kit for protein quantification

-

SDS-PAGE gels, running and transfer buffers

-

PVDF or nitrocellulose membrane

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a range of concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM). Include a vehicle-only control. Incubate for a desired time period (e.g., 18-24 hours).[10]

-

Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them using lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[10]

-

SDS-PAGE and Transfer: Normalize the protein amount for each sample, separate the proteins by SDS-PAGE, and transfer them to a membrane.[10]

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Repeat the process for the loading control antibody.

-

-

Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 5. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. interchim.fr [interchim.fr]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Axial vs. Equatorial TCO-NHS Ester Isomers: A Technical Guide to Reactivity in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals